TAT 2-4
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Overview
Description
TAT 2-4 is a peptide derived from the HIV-1 transactivator of transcription (Tat) protein. This small, basic peptide has demonstrated efficacy in delivering a wide range of cargoes, including small particles, proteins, peptides, and nucleic acids . The molecular formula of this compound is C132H240N66O29, and it has a molecular weight of 3215.74 .
Mechanism of Action
Target of Action
TAT 2-4, also known as “H-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-Gly-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-Gly-OH”, is a variant of the HIV-1 Tat protein . The primary targets of this compound are the TAR RNA elements that form at the 5’ end of viral transcripts . These targets play a crucial role in the activation of RNA Polymerase II (RNAP II) elongation of the integrated HIV-1 .
Mode of Action
This compound interacts with its targets by binding to the TAR RNA elements . This interaction recruits a general RNAP II elongation factor termed P-TEFb . This elongation factor consists of CDK9 and Cyclin T1, and when recruited by this compound to TAR RNA, CDK9 is proposed to phosphorylate the carboxyl terminal domain of RNAP II, thereby activating elongation .
Biochemical Pathways
The interaction of this compound with TAR RNA and the subsequent recruitment of P-TEFb leads to the activation of the RNAP II elongation pathway . This pathway is crucial for the transcription and replication of HIV-1 .
Pharmacokinetics
It is known that the tat protein can be released from tat expressing cells into the extracellular milieu through a non-canonic, golgi-independent pathway of secretion . This suggests that this compound may have similar properties.
Result of Action
The action of this compound results in the activation of RNAP II elongation, leading to increased transcription and replication of HIV-1 . This can have profound effects on the cell, leading to dysregulated gene expression, chronic cell activation, inflammation, and neurotoxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of low concentrations of extracellular this compound alone has been shown to lead to dysregulated gene expression, chronic cell activation, inflammation, neurotoxicity, and structural damage in the brain . The reported effects of this compound are dependent in part on the specific HIV-1 subtype and amino acid length of this compound used .
Preparation Methods
Synthetic Routes and Reaction Conditions
TAT 2-4 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process includes the use of automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for peptide synthesis. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
TAT 2-4 undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and modified peptides with substituted amino acid residues .
Scientific Research Applications
TAT 2-4 has a wide range of scientific research applications, including:
Chemistry: Used as a delivery vehicle for small molecules and nanoparticles.
Biology: Facilitates the delivery of proteins and peptides into cells.
Medicine: Employed in drug delivery systems to enhance the uptake of therapeutic agents.
Industry: Utilized in the development of novel delivery systems for various applications.
Comparison with Similar Compounds
Similar Compounds
Triazido-s-triazine (TAT): A nitrogen-rich compound used in the synthesis of carbon nitride materials.
Triazido-s-heptazine (TAH): Another nitrogen-rich compound with similar applications to TAT.
Uniqueness of TAT 2-4
This compound is unique due to its ability to deliver a wide range of cargoes, including small particles, proteins, peptides, and nucleic acids. This versatility makes it a valuable tool in various scientific research applications, particularly in the fields of drug delivery and molecular biology .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C132H240N66O29/c133-49-5-1-21-80(185-105(212)78(27-11-55-166-123(144)145)180-97(203)67-176-101(208)75(137)65-71-37-41-73(199)42-38-71)107(214)187-82(23-3-7-51-135)109(216)189-86(31-15-59-170-127(152)153)113(220)193-90(35-19-63-174-131(160)161)117(224)197-92(45-47-95(138)201)119(226)195-88(33-17-61-172-129(156)157)115(222)191-84(29-13-57-168-125(148)149)111(218)183-76(25-9-53-164-121(140)141)102(209)177-69-99(205)182-94(66-72-39-43-74(200)44-40-72)104(211)178-68-98(204)181-79(28-12-56-167-124(146)147)106(213)186-81(22-2-6-50-134)108(215)188-83(24-4-8-52-136)110(217)190-87(32-16-60-171-128(154)155)114(221)194-91(36-20-64-175-132(162)163)118(225)198-93(46-48-96(139)202)120(227)196-89(34-18-62-173-130(158)159)116(223)192-85(30-14-58-169-126(150)151)112(219)184-77(26-10-54-165-122(142)143)103(210)179-70-100(206)207/h37-44,75-94,199-200H,1-36,45-70,133-137H2,(H2,138,201)(H2,139,202)(H,176,208)(H,177,209)(H,178,211)(H,179,210)(H,180,203)(H,181,204)(H,182,205)(H,183,218)(H,184,219)(H,185,212)(H,186,213)(H,187,214)(H,188,215)(H,189,216)(H,190,217)(H,191,222)(H,192,223)(H,193,220)(H,194,221)(H,195,226)(H,196,227)(H,197,224)(H,198,225)(H,206,207)(H4,140,141,164)(H4,142,143,165)(H4,144,145,166)(H4,146,147,167)(H4,148,149,168)(H4,150,151,169)(H4,152,153,170)(H4,154,155,171)(H4,156,157,172)(H4,158,159,173)(H4,160,161,174)(H4,162,163,175) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYDXJXPYPVEPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H240N66O29 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3215.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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